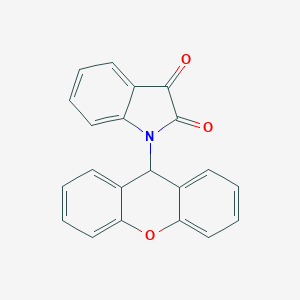
1-(9H-xanthen-9-yl)indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-xanthen-9-yl)indole-2,3-dione is a useful research compound. Its molecular formula is C21H13NO3 and its molecular weight is 327.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-(9H-xanthen-9-yl)indole-2,3-dione derivatives. For instance, compounds derived from this structure have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
The anticancer potential of this compound has been extensively investigated. Recent research indicates that derivatives of this compound can induce apoptosis in cancer cells by affecting cell cycle progression. For example, certain derivatives have been shown to arrest the cell cycle in the G1 phase and promote apoptotic pathways in human cancer cell lines such as Caco-2 and HCT-116 . These findings suggest that this compound could be a valuable lead in cancer therapeutics.
Antioxidant Effects
The antioxidant capacity of this compound is another area of interest. Compounds derived from it exhibit free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases. The structure-activity relationship (SAR) studies indicate that modifications to the indole moiety can enhance these antioxidant properties .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-component reactions that allow for the efficient formation of complex structures. Various methodologies have been employed, including metal-free catalysis and one-pot reactions that simplify the process while maintaining high yields .
Case Study: Synthesis via Metal-Free Catalysis
A notable case study involved the synthesis of indole derivatives using ammonium chloride as a catalyst. This method yielded high purity compounds with significant biological activity. The process highlights the versatility and efficiency of using metal-free conditions for synthesizing indole-based compounds .
Material Science Applications
Dyes and Pigments
this compound derivatives are also explored for their potential use in dye and pigment applications. The structural features of these compounds make them suitable for developing colorants with desirable properties such as stability and vivid coloration. Research into their application as dyes has shown promising results in terms of colorfastness and environmental safety .
Summary Table: Applications Overview
| Application Area | Details |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis; effective against various cancer cell lines |
| Antioxidant | Exhibits free radical scavenging activity |
| Synthetic Methodologies | Multi-component reactions; metal-free catalysis |
| Material Science | Potential use in dyes and pigments with good stability |
Eigenschaften
CAS-Nummer |
297743-10-3 |
|---|---|
Molekularformel |
C21H13NO3 |
Molekulargewicht |
327.3g/mol |
IUPAC-Name |
1-(9H-xanthen-9-yl)indole-2,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-13-7-1-4-10-16(13)22(21(20)24)19-14-8-2-5-11-17(14)25-18-12-6-3-9-15(18)19/h1-12,19H |
InChI-Schlüssel |
LFIOSDOPRSPXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5C(=O)C4=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5C(=O)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















